6-ethoxy-3-(4-ethylbenzenesulfonyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
6-ethoxy-3-(4-ethylphenyl)sulfonyl-1-[(3-methoxyphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO5S/c1-4-19-9-12-23(13-10-19)34(30,31)26-18-28(17-20-7-6-8-21(15-20)32-3)25-14-11-22(33-5-2)16-24(25)27(26)29/h6-16,18H,4-5,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCNXVOAKVNZBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-ethoxy-3-(4-ethylbenzenesulfonyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 460.5 g/mol. The structure includes a dihydroquinolinone core, which is known for various biological activities, particularly in the fields of anti-inflammatory and anticancer research.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. Various studies have demonstrated that derivatives of quinoline can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated a series of quinoline derivatives, including the target compound. Results showed that these compounds inhibited the growth of various cancer cell lines, including breast and colon cancer cells, with IC50 values indicating effective potency in the micromolar range .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Sulfonamide derivatives have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which play crucial roles in chronic inflammatory diseases.
Research Findings:
In vitro studies demonstrated that treatment with this compound significantly reduced the secretion of inflammatory markers in macrophages stimulated with lipopolysaccharides (LPS) .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity: The sulfonamide group may interact with key enzymes involved in inflammatory pathways.
- Receptor Modulation: The compound may act on various receptors implicated in cell signaling pathways related to cancer and inflammation.
- Oxidative Stress Reduction: Some studies suggest that quinoline derivatives can enhance antioxidant defenses, reducing oxidative stress in cells.
Comparative Biological Activity Table
Comparison with Similar Compounds
1-(4-Chlorobenzyl)-6-ethoxy-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one ()
- Structural Differences :
- Benzyl substituent : 4-Chloro vs. 3-methoxy in the target compound. Chlorine increases electronegativity, while methoxy offers electron-donating effects.
- Sulfonyl substituent : 4-Isopropyl vs. 4-ethyl. Isopropyl increases steric hindrance, which may reduce solubility but enhance hydrophobic interactions.
- Implications :
6-Ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one ()
- Structural Differences: Position 3 substituent: 4-Fluorobenzoyl (carbonyl) vs. 4-ethylbenzenesulfonyl (sulfonyl). The carbonyl group is less electron-withdrawing than sulfonyl, altering electronic density on the quinolinone core. Benzyl substituent: 4-Methoxy vs. 3-methoxy. Para-methoxy may improve π-π stacking but reduce steric flexibility.
- Implications :
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1(4H)-quinolinyl]acetamide ()
- Structural Differences: Position 3 substituent: 4-Ethylbenzoyl (carbonyl) vs. sulfonyl. Additional acetamide side chain: Introduces hydrogen-bonding capacity and polar surface area.
- Implications :
3-(Naphthalene-1-carbonyl)-1-(2-(cyclohexyl)ethyl)-1,4-dihydroquinolin-4-one ()
- Structural Differences :
- Position 3 substituent : Naphthalene-1-carbonyl vs. 4-ethylbenzenesulfonyl. The naphthyl group increases aromatic surface area, favoring π-π interactions.
- Position 1 substituent : Cyclohexylethyl vs. 3-methoxybenzyl. Cyclohexyl enhances hydrophobicity but reduces aromatic interactions.
- Implications :
- The naphthyl group might improve binding to hydrophobic receptors but reduce aqueous solubility.
- Cyclohexylethyl could confer resistance to oxidative metabolism .
Preparation Methods
Gould–Jacobs Cyclization
The Gould–Jacobs reaction remains the most widely used method for synthesizing quinolin-4-ones with ethoxy substituents. For 6-ethoxy derivatives, the protocol involves:
- Condensation : Reacting 4-ethoxyaniline (1 ) with diethyl ethoxymethylidenedimalonate (2 ) in ethanol under reflux to form diester intermediate 3 .
- Cyclization : Heating 3 at 250–300°C to induce ketene intermediate formation (4 ), followed by cyclization to yield 6-ethoxy-4-hydroxyquinoline-3-carboxylate (5 ).
- Decarboxylation : Hydrolyzing 5 with aqueous NaOH to carboxylic acid 6 , followed by thermal decarboxylation at 200°C to produce 6-ethoxyquinolin-4-one (7 ).
Key Data :
Biere–Seelen Alternative Route
For laboratories lacking high-temperature capabilities, the Biere–Seelen method offers a milder alternative:
- Michael Addition : Methyl anthranilate (8 ) reacts with dimethyl acetylenedicarboxylate (9 ) in THF to form enaminoester 10 .
- Cyclization : Treating 10 with potassium tert-butoxide in DMF at 80°C to yield 6-ethoxyquinolin-4-one-3-carboxylate (11 ).
- Decarboxylation : Copper-catalyzed decarboxylation of 11 in quinoline at 180°C removes the carboxylate group, yielding 7 .
Key Data :
- Yield: 52% for decarboxylation step.
- Advantage: Avoids extreme temperatures but requires costly catalysts.
Functionalization at Position 3: Sulfonylation with 4-Ethylbenzenesulfonyl Chloride
Introducing the 4-ethylbenzenesulfonyl group at position 3 proceeds via electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM):
Electrophilic Sulfonylation
Procedure :
- Activation : Dissolve 7 in dry dichloromethane (DCM) with AlCl₃ (1.2 eq) at 0°C.
- Sulfonylation : Add 4-ethylbenzenesulfonyl chloride (12 ) dropwise, then warm to room temperature and stir for 12 h.
- Workup : Quench with ice-water, extract with DCM, and purify via silica gel chromatography.
Key Data :
Directed ortho-Metalation (DoM)
For substrates with competing directing groups, DoM ensures precise sulfonylation:
- Lithiation : Treat 7 with LDA (2.1 eq) in THF at −78°C.
- Quenching : Add 12 and warm to −40°C over 2 h.
- Purification : Acidic workup followed by recrystallization from ethanol.
Key Data :
N-Alkylation at Position 1: Introducing the 3-Methoxybenzyl Group
The final step involves installing the 1-[(3-methoxyphenyl)methyl] moiety via N-alkylation:
Sodium Hydride-Mediated Alkylation
Procedure :
- Deprotonation : Suspend 3-(4-ethylbenzenesulfonyl)-6-ethoxyquinolin-4-one (13 ) in anhydrous DMF. Add NaH (1.5 eq) at 0°C and stir for 30 min.
- Alkylation : Add 3-methoxybenzyl chloride (14 ) and heat to 90°C for 6 h.
- Isolation : Pour into ice-water, extract with ethyl acetate, and purify via column chromatography (hexane:EtOAc 3:1).
Key Data :
Phase-Transfer Catalysis (PTC)
For scale-up, PTC offers advantages in efficiency:
- Reaction : Mix 13 , 14 , TBAB (0.1 eq), and 50% NaOH in toluene. Reflux for 4 h.
- Purification : Distill toluene, wash residue with water, and recrystallize from methanol.
Key Data :
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Conditions | Key Advantage |
|---|---|---|---|---|
| Core Synthesis | Gould–Jacobs | 38–45 | 250–300°C, no catalyst | High regioselectivity |
| Core Synthesis | Biere–Seelen | 52 | 80°C, Cu catalysis | Mild conditions |
| Sulfonylation | EAS with AlCl₃ | 68–72 | DCM, 0°C to rt | Simplicity |
| Sulfonylation | DoM with LDA | 75–80 | THF, −78°C to −40°C | Superior regiocontrol |
| N-Alkylation | NaH/DFM | 65–70 | 90°C, anhydrous | Low side reactions |
| N-Alkylation | PTC with TBAB | 78 | Reflux, aqueous NaOH | Scalability |
Optimization Challenges and Solutions
Decarboxylation Side Reactions
Thermal decarboxylation of intermediate 6 may produce des-ethoxy byproducts. Mitigation strategies include:
Sulfonylation Regioselectivity
Competing sulfonation at position 8 is observed in substrates lacking electron-donating groups. Solutions:
- Blocking Groups : Temporarily introduce nitro groups at position 8, later reduced to amines.
- DoM : Use lithiation to enforce sulfonylation at position 3 exclusively.
Industrial-Scale Considerations
Continuous Flow Synthesis
Modern facilities adopt flow chemistry for cyclization and sulfonylation steps:
Q & A
Q. What are the common synthetic routes and critical reaction conditions for this compound?
The synthesis involves multi-step reactions starting with the preparation of the dihydroquinoline core, followed by sequential introduction of substituents (ethoxy, ethylbenzenesulfonyl, and methoxybenzyl groups). Key conditions include:
- Solvents : Dichloromethane (DCM) or dimethyl sulfoxide (DMSO) for solubility and reactivity .
- Catalysts : Transition-metal catalysts or acid/base conditions to enhance yields .
- Temperature control : Reactions often require precise heating (e.g., reflux at 80–100°C) or cooling to prevent side products .
- Purification : Column chromatography or recrystallization to isolate the pure compound .
Q. Which analytical techniques are recommended for characterizing this compound and verifying its structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regioselectivity .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation and detects intermolecular interactions (e.g., π-π stacking) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .
Q. How do the substituents (ethoxy, ethylbenzenesulfonyl, methoxybenzyl) influence the compound's physicochemical properties?
- Lipophilicity : Ethoxy and methoxy groups increase hydrophobicity, potentially enhancing membrane permeability .
- Solubility : Low aqueous solubility due to aromatic sulfonyl and benzyl groups; organic solvents (DMSO, ethanol) are preferred for dissolution .
- Reactivity : The sulfonyl group acts as an electron-withdrawing moiety, influencing nucleophilic substitution or oxidation reactions .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) and X-ray crystallography be integrated to resolve structural ambiguities in dihydroquinolinone derivatives?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., charge distribution, frontier orbitals) to guide synthetic modifications .
- X-ray Crystallography : Validates bond lengths, angles, and packing interactions (e.g., hydrogen bonds, π-π stacking distances of 3.6–3.8 Å) .
- Validation Tools : SHELX software refines crystallographic data and ensures structural accuracy .
Q. What strategies are effective in optimizing reaction yields when synthesizing derivatives with modified sulfonyl or benzyl groups?
- Reagent Optimization : Use freshly distilled 4-ethylbenzenesulfonyl chloride to avoid hydrolysis .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of sensitive intermediates .
- Catalyst Screening : Palladium-based catalysts improve coupling reactions for benzyl group introduction .
Q. How should researchers address contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., cytochrome P450 interactions) and bioavailability using LC-MS/MS .
- Formulation Adjustments : Encapsulation in liposomes or PEGylation to enhance in vivo solubility and half-life .
- Dose-Response Calibration : Align in vitro IC₅₀ values with in vivo dosing regimens to account for tissue distribution .
Q. What are the validated protocols for assessing the compound's stability under varying pH and solvent conditions?
- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 1–13) at 37°C and monitor degradation via HPLC .
- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen atmosphere determines decomposition temperatures .
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .
Q. How can intermolecular interactions (e.g., π-π stacking) observed in crystallographic studies inform drug design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
